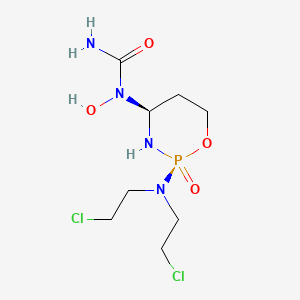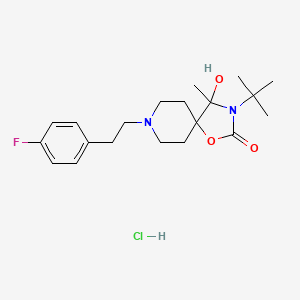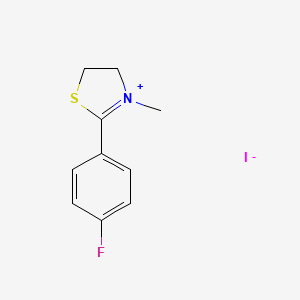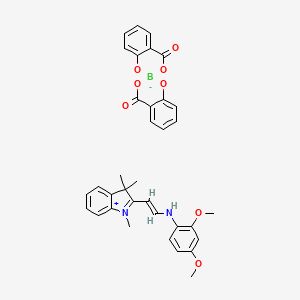![molecular formula C16H19ClN4O5S B12713993 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride CAS No. 157023-82-0](/img/structure/B12713993.png)
3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride is a complex organic compound with a unique structure that combines elements of morpholine, pyridazine, and benzothiazine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the morpholine derivative, followed by the introduction of the pyridazine and benzothiazine moieties. Key steps include:
Formation of the Morpholine Derivative: This involves the reaction of morpholine with an appropriate oxidizing agent to form the 4-oxidomorpholin-4-ium intermediate.
Coupling with Pyridazine: The intermediate is then reacted with a pyridazine derivative under controlled conditions to form the pyridazino[4,5-b][1,4]benzothiazine core.
Final Assembly:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.
Types of Reactions:
Oxidation: The morpholine moiety can undergo oxidation to form the 4-oxidomorpholin-4-ium intermediate.
Substitution: The pyridazine and benzothiazine moieties can undergo various substitution reactions to introduce different functional groups.
Coupling Reactions: These are used to assemble the different parts of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation of morpholine.
Coupling Reagents: Such as palladium catalysts for the coupling of pyridazine and benzothiazine derivatives.
Acidic Conditions:
Major Products: The major product of these reactions is the target compound, with potential side products including unreacted intermediates and by-products from incomplete reactions.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs.
Biological Studies: It can be used in studies of enzyme inhibition and receptor binding.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: It can be used as a standard or reference material in analytical techniques.
作用机制
The mechanism of action of 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
4-methyl-2-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-6-phenylpyridazin-3-one: This compound shares a similar core structure but differs in the substituents on the pyridazine ring.
Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, have similar biological activities.
Uniqueness: The uniqueness of 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride lies in its combination of morpholine, pyridazine, and benzothiazine moieties, which confer specific chemical and biological properties not found in other compounds.
属性
CAS 编号 |
157023-82-0 |
|---|---|
分子式 |
C16H19ClN4O5S |
分子量 |
414.9 g/mol |
IUPAC 名称 |
3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride |
InChI |
InChI=1S/C16H18N4O5S.ClH/c21-16-15-13(18-12-3-1-2-4-14(12)26(15,23)24)11-17-19(16)5-6-20(22)7-9-25-10-8-20;/h1-4,11,18H,5-10H2;1H |
InChI 键 |
ZYWZTMDLWHPFSQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCC[N+]1(CCN2C(=O)C3=C(C=N2)NC4=CC=CC=C4S3(=O)=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















